molecular formula C8H5ClN4 B148156 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile CAS No. 138904-34-4

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Cat. No. B148156
M. Wt: 192.6 g/mol
InChI Key: FZHJDKNVOBPMFQ-UHFFFAOYSA-N
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Description

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various pyrazolopyrimidine derivatives. These derivatives have been explored for their potential antifungal properties and other biological activities. The compound is characterized by the presence of a pyrazolopyrimidine core, a chloro substituent at the 7th position, a methyl group at the 5th position, and a carbonitrile group at the 3rd position .

Synthesis Analysis

The synthesis of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile and its derivatives typically involves the condensation of 3-aminopyrazoles with various esters, such as acetoacetate esters, malonate esters, or acetylenedicarboxylate ester. This is followed by chlorination to introduce the chloro substituent at the 7th position. The synthesis can be further modified to introduce different substituents at the 7th position, leading to a variety of derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been determined using various analytical techniques, including X-ray diffraction. These studies have confirmed the presence of the pyrazolopyrimidine core and the substituents at specific positions, which are crucial for the biological activity of these compounds. The crystal structure analysis provides insight into the three-dimensional arrangement of atoms within the molecule, which is important for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives, including 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, can undergo various chemical reactions with nucleophiles. These reactions can lead to the formation of new compounds with different substituents, which can significantly alter their biological properties. For example, the reaction with N-methylindole in the presence of triethyloxonium fluoroborate has been studied, leading to the formation of a complex reaction product with a defined molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile derivatives, such as solubility, melting point, and stability, are influenced by the substituents present on the pyrazolopyrimidine core. These properties are important for the practical application of these compounds, including their formulation as potential pharmaceutical agents. The crystal structure and biological activity studies provide additional information on the physical characteristics of these compounds, such as crystal system and space group, which are relevant for their potential use in drug development .

Scientific Research Applications

Synthesis and Chemical Applications

  • Efficient Synthesis and Antimicrobial Activity : 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile has been used as a precursor in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, employing deep eutectic solvents (DES) to offer an environmentally friendly and high-yield methodology. These derivatives have demonstrated antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Deshmukh et al., 2016).

  • Regioselective Synthesis : Research has shown the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides using 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile. This synthesis explores the tunable regioselectivity based on the carboxy function, enabling the creation of 1-alkyl and 4-alkyl derivatives, which could be beneficial in developing novel chemical entities with potential biological activities (Drev et al., 2014).

  • Hydrogen-Bonded Molecular Structures : Studies have utilized 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile to investigate hydrogen-bonded molecular structures. These studies offer valuable insights into the crystal packing and molecular interactions, contributing to our understanding of molecular assembly and potential applications in materials science (Portilla et al., 2006).

Medical and Biological Applications

  • Antimicrobial and Anti-inflammatory Agents : Compounds synthesized from 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile have been evaluated for their antimicrobial and anti-inflammatory activities. These studies underscore the potential of these compounds in developing new treatments for infections and inflammatory conditions (Zaki et al., 2016).

  • Antifungal Activity : Pyrazolo[1,5-a]pyrimidine derivatives synthesized using 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile have shown promising antifungal abilities against various phytopathogenic fungi. These findings could lead to the development of new antifungal agents for agricultural and medicinal use (Zhang et al., 2016).

Safety And Hazards

This compound has been classified as Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The safety information pictograms associated with this compound are GHS07 and GHS09 . The precautionary statements include P261, P264, P273, P280, and P391 .

properties

IUPAC Name

7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHJDKNVOBPMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565952
Record name 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

CAS RN

138904-34-4
Record name 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Deshmukh, K Dingore, V Gaikwad… - Journal of Chemical …, 2016 - Springer
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl- 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-…
Number of citations: 30 link.springer.com
XZ Yang, R Sun, X Guo, XR Wei, J Gao, YJ Xu, JF Ge - Dyes and Pigments, 2020 - Elsevier
The involvement of biologically active nitrogen heterocycles in the construction of conjugated structures was important to improve the biocompatibility and optical properties of …
Number of citations: 25 www.sciencedirect.com

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